molecular formula C36H45N3O7S2 B1671180 Elobixibat CAS No. 439087-18-0

Elobixibat

Cat. No.: B1671180
CAS No.: 439087-18-0
M. Wt: 695.9 g/mol
InChI Key: XFLQIRAKKLNXRQ-UUWRZZSWSA-N
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Mechanism of Action

Target of Action

Elobixibat primarily targets the Ileal Bile Acid Transporter (IBAT) , also known as the Apical Sodium Bile Acid Transporter (ASBT) . This transporter is encoded by the SLC10A2 gene and is responsible for the reuptake of bile acids in the ileum, which is the initial step in their enterohepatic circulation .

Mode of Action

This compound is an inhibitor of IBAT. By inhibiting the uptake of bile acids, this compound increases the bile acid concentration in the gut . This action accelerates intestinal passage and softens the stool .

Biochemical Pathways

The inhibition of IBAT by this compound disrupts the enterohepatic circulation of bile acids . This leads to an increase in the concentration of bile acids entering the colon, which stimulates colonic secretion and motility . The increased levels of bile acids may interact with transmembrane G-protein-coupled receptor (TGR5) molecules, leading to an influx of water and electrolytes into the lumen .

Pharmacokinetics

This compound displays linear pharmacokinetics with very low systemic exposure . When compared to fasting conditions, the plasma exposure of this compound decreases to 20-30% with breakfast . After repeated administration, plasma concentrations reach steady state after 7 days and no accumulation is found up to the dose of 15 mg .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in plasma glucagon-like peptide 1 level through Takeda G protein receptor 5, which is a membrane receptor of bile acids . This results in improved glucose metabolism and lowering of serum LDL-C and arachidonic acid (AA) levels . In addition to these effects, this compound ameliorates constipation .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, a subset of patients with constipation has reduced colonic bile acid concentrations, which are associated with slow colonic transit . In such cases, this compound, by increasing colonic bile acid concentrations, can effectively accelerate colonic transit . Furthermore, the plasma exposure of this compound decreases with food intake, suggesting that the timing of drug administration relative to meals can influence its bioavailability .

Biochemical Analysis

Biochemical Properties

Elobixibat plays a significant role in biochemical reactions by inhibiting the reuptake of bile acids in the ileum . This is the initial step in their enterohepatic circulation . By inhibiting this uptake, this compound increases the bile acid concentration in the gut, which in turn accelerates intestinal passage and softens the stool .

Cellular Effects

This compound has been found to have various effects on different types of cells and cellular processes. For instance, it has been shown to increase water secretion into the large intestine lumen and promote intestinal motility . Additionally, this compound has been reported to reduce the expression of proinflammatory cytokines in the liver and mesenteric lymph nodes (MLNs), and transforming growth factor-β expression in the liver .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the IBAT, inhibiting the reuptake of bile acids in the ileum . This inhibition leads to an increase in the concentration of bile acids in the gut, which subsequently accelerates intestinal passage and softens the stool .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects. For instance, it has been reported to increase stool frequency from 0.5 ± 0.4 per day to 1.1 ± 0.6 per day within a span of 10 hours . This suggests that this compound has a rapid onset of action.

Dosage Effects in Animal Models

In animal models, this compound has been found to decrease the time to first bowel movement, increase the amount of total fecal bile acids, and rapidly induce mild giant migrating contractions (GMCs) during defecation in a dose-dependent manner . Higher strength of GMCs was observed with sennoside, another laxative .

Metabolic Pathways

This compound is involved in the metabolic pathway of bile acids. It inhibits the IBAT, which is responsible for the reuptake of bile acids in the ileum . This inhibition leads to an increase in the concentration of bile acids in the gut, which subsequently accelerates intestinal passage and softens the stool .

Transport and Distribution

This compound is orally administered and acts locally in the gut, resulting in minimal systemic exposure . It inhibits the IBAT in the ileal lumen, leading to elevated fecal bile acids in the colon .

Subcellular Localization

This compound acts on the IBAT, which is located on the apical membrane of ileal enterocytes . By inhibiting this transporter, this compound increases the concentration of bile acids in the gut, which subsequently accelerates intestinal passage and softens the stool .

Chemical Reactions Analysis

Elobixibat undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of the original compound, which may have different pharmacological properties .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLQIRAKKLNXRQ-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195985
Record name Elobixibat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439087-18-0
Record name Elobixibat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439087-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elobixibat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439087180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elobixibat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12486
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elobixibat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELOBIXIBAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865UEK4EJC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of elobixibat?

A1: this compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT) [, , , ].

Q2: How does IBAT inhibition by this compound lead to the alleviation of constipation?

A2: By inhibiting IBAT, this compound prevents the reabsorption of bile acids in the ileum, increasing their delivery to the colon [, ]. This increase in colonic bile acids stimulates bowel function through two primary mechanisms:

  1. Osmotic Effect: Bile acids draw water into the colon, softening stool and increasing stool volume [, ].
  2. Stimulation of Colonic Motility: Bile acids promote colonic motility, accelerating colonic transit time and facilitating bowel movements [, , ].

Q3: Does this compound impact rectal sensation in patients with chronic constipation?

A3: Research indicates that this compound can reduce rectal sensory thresholds (RSTs) in patients with chronic constipation, particularly those aged 60 years and older []. This effect may contribute to its therapeutic benefits by enhancing the perception of rectal distension and promoting the urge to defecate.

Q4: Beyond constipation, are there other potential benefits of this compound related to bile acid metabolism?

A4: Yes, this compound has shown potential to improve lipid metabolism []. By inhibiting IBAT, this compound reduces the reabsorption of bile acids, leading to increased bile acid synthesis from cholesterol in the liver. This process can lower low-density lipoprotein cholesterol (LDL-C) levels and increase high-density lipoprotein cholesterol (HDL-C) levels [, , ].

Q5: Does the timing of this compound administration influence its effectiveness?

A5: Research suggests that this compound can be administered before breakfast, lunch, or dinner without significantly impacting its efficacy in improving bowel movements [].

Q6: What is the molecular formula and weight of this compound?

A6: This information can be found in the scientific literature and patents related to this compound.

Q7: What spectroscopic data is available for this compound?

A7: Details about spectroscopic data, including NMR, IR, and Mass Spectrometry, are likely described in research articles or patents related to this compound.

Q8: Are there any known polymorphs or hydrates of this compound? How do they affect its stability and performance?

A8: The existence of polymorphs and their impact on this compound's stability and pharmaceutical properties would be addressed in the scientific literature, particularly in studies focusing on its pharmaceutical development [].

Q9: What has clinical research revealed about the efficacy and safety of this compound for chronic constipation?

A9: Numerous clinical trials have demonstrated the efficacy and safety of this compound in treating chronic constipation in various patient populations, including the elderly [, , , , , , , , , , ].

Q10: Has this compound been compared to other laxatives in clinical trials?

A10: Yes, this compound has been compared with other laxatives like lubiprostone and sodium picosulfate in clinical trials for chronic constipation [, , , , , ]. These trials aim to assess comparative efficacy, safety, and tolerability.

Q11: Have any studies investigated the long-term effects of this compound treatment?

A11: Long-term studies, including a 52-week trial, have demonstrated sustained efficacy and an acceptable safety profile for this compound in chronic constipation treatment [, ].

Q12: Are there specific patient populations where this compound has shown particular efficacy?

A12: this compound has demonstrated efficacy in specific patient populations, including the elderly, patients with Parkinson's disease and chronic constipation, and those with chronic constipation associated with cancer [, , , , ].

Q13: Does this compound interact with any drug transporters or metabolizing enzymes?

A13: this compound has been shown to have a slight inhibitory effect on P-glycoprotein, a drug transporter []. Information regarding other drug-transporter interactions, metabolizing enzyme induction, or inhibition would be detailed in its pharmacological profile.

Q14: How is this compound metabolized, and what are its primary routes of elimination?

A14: Specific details regarding this compound's metabolic pathways and elimination routes are documented in its pharmacokinetic studies [, , ].

Q15: What is the safety profile of this compound, and what are the common adverse effects?

A15: this compound has a favorable safety profile [, , , ]. The most commonly reported adverse events are mild and include diarrhea and abdominal pain [, , ]. Serious adverse events are rare.

Q16: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A16: Information about formulation approaches and their impact on this compound's pharmaceutical properties can be found in the relevant pharmaceutical sciences literature and patent databases [].

Q17: What analytical techniques are used to characterize and quantify this compound in various matrices?

A17: Researchers employ techniques like high-performance liquid chromatography (HPLC) to determine this compound concentrations in biological samples for pharmacokinetic and bioanalytical studies [, ].

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